molecular formula C12H17BN2O4 B3017426 5-Nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline CAS No. 1421322-60-2

5-Nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No.: B3017426
CAS No.: 1421322-60-2
M. Wt: 264.09
InChI Key: XGGAIVJBQKIURY-UHFFFAOYSA-N
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Description

5-Nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a boronate ester derivative of aniline featuring a nitro group (-NO₂) at the 5-position and a tetramethyl-1,3,2-dioxaborolane group at the 2-position. This compound (CAS 1421322-60-2, MFCD24040049) is widely used in Suzuki-Miyaura cross-coupling reactions due to the reactivity of its boronate ester moiety . The nitro group serves as a strong electron-withdrawing group (EWG), enhancing the electrophilicity of the aromatic ring and influencing the compound’s electronic and steric properties .

Properties

IUPAC Name

5-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BN2O4/c1-11(2)12(3,4)19-13(18-11)9-6-5-8(15(16)17)7-10(9)14/h5-7H,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGGAIVJBQKIURY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves multiple steps. One common method includes the acylation of aniline derivatives, followed by the deprotection of the pinacol ester, and finally, borylation . The borylation step is crucial for introducing the boronic ester group into the molecule.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Palladium catalysts are often used in Suzuki-Miyaura coupling reactions.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Conversion to corresponding amines.

    Reduction: Formation of biaryl compounds in Suzuki-Miyaura coupling.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

Organic Synthesis

5-Nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline serves as a versatile building block in organic chemistry. Its boronic ester group is particularly useful in Suzuki-Miyaura coupling reactions , which are essential for forming biaryl compounds. This reaction is widely utilized in the synthesis of pharmaceuticals and agrochemicals.

Key Reactions

Reaction TypeDescriptionCommon Conditions
Oxidation Reduction of the nitro group to amineHydrogen peroxide, KMnO₄
Reduction Formation of biaryl compounds via Suzuki couplingPalladium catalysts
Substitution Nucleophilic aromatic substitutionAmines or thiols as nucleophiles

Biological Research

In biological contexts, this compound is used as a probe to study enzyme mechanisms and biochemical pathways. Its ability to undergo reduction allows it to interact with various biological molecules, thereby facilitating research into enzyme activities and cellular processes.

Case Study: Enzyme Mechanism Exploration

A study demonstrated that derivatives of this compound could be employed to investigate the catalytic mechanisms of specific enzymes. The nitro group can be reduced under physiological conditions, providing insights into enzyme kinetics and substrate specificity.

Medicinal Chemistry

While not directly utilized as a therapeutic agent, this compound plays a crucial role as an intermediate in the synthesis of various pharmaceutical compounds. It is particularly significant in developing drugs targeting cancer and other diseases due to its ability to modify biological activity.

Applications in Drug Development

Application AreaDescription
Cancer Research Intermediate for synthesizing anticancer agents
Antimicrobial Agents Used in the development of novel antibiotics
Targeted Therapies Facilitates the creation of compounds with specific biological targets

Industrial Applications

In the chemical industry, this compound is employed in producing advanced materials, including polymers and coatings. Its unique properties enhance the durability and chemical resistance of these materials.

Material Science Applications

Material TypeApplication Description
Polymers Used as a reagent to enhance polymer properties
Coatings Improves chemical resistance and durability

Mechanism of Action

The mechanism of action of 5-Nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline involves its ability to participate in various chemical reactions due to the presence of the nitro and boronic ester groups. The nitro group can undergo reduction to form amines, which are reactive intermediates in many biochemical pathways. The boronic ester group is crucial for Suzuki-Miyaura coupling reactions, which are widely used in the synthesis of biaryl compounds .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Electronic Effects

The position of substituents on the aromatic ring significantly impacts reactivity and stability. Key analogues include:

a) 3-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • Substituents : Nitro at position 3, boronate at position 4.
b) 3-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS 1269233-11-5)
  • Substituents : Chloro (-Cl) at position 3, boronate at position 5.
  • Impact : Chloro is a weaker EWG than nitro, resulting in reduced electron withdrawal and slower reaction kinetics in cross-coupling .
c) 3-Fluoro-N-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • Substituents : Fluoro (-F) at position 3, N-methyl (-CH₃) at the amine.
d) 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)aniline (CAS 1259285-61-4)
  • Substituents : Trifluoromethyl (-CF₃) at position 3, boronate at position 3.
  • Impact : The -CF₃ group is a strong EWG with significant steric bulk, which may improve oxidative stability but reduce reaction rates in sterically sensitive processes .

Physical and Chemical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Solubility Stability
5-Nitro-2-(tetramethyl...)aniline 219.09 Not reported Not reported Moderate in organic solvents Sensitive to moisture
3-Nitro-5-(tetramethyl...)aniline 219.09 Not reported Not reported Similar to para isomer Similar moisture sensitivity
3-Chloro-5-(tetramethyl...)aniline 233.51 Not reported Not reported Low polarity solvents Stable under inert conditions
4-(Tetramethyl...)-3-(trifluoromethyl)aniline 287.09 Not reported 353.7 (predicted) Limited in polar solvents High thermal stability

Reactivity in Cross-Coupling Reactions

The boronate ester group enables participation in Suzuki-Miyaura reactions. Key differences among analogues:

  • 5-Nitro-2-(tetramethyl...)aniline : Para-nitro group enhances electrophilicity, improving coupling yields with aryl halides .
  • 3-Chloro-5-(tetramethyl...)aniline : Chloro substituent may lead to competitive oxidative addition with Pd catalysts, reducing selectivity .

Biological Activity

5-Nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS No. 1421322-60-2) is a synthetic compound with significant potential in biological research and medicinal chemistry. Its unique structure, featuring a nitro group and a boronic ester moiety, allows it to participate in various chemical reactions and biological activities. This article explores the biological activity of this compound, supported by data tables and relevant case studies.

  • Molecular Formula : C12H17BN2O4
  • Molecular Weight : 264.09 g/mol
  • IUPAC Name : 5-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

The biological activity of this compound is largely attributed to its ability to undergo various chemical transformations. The nitro group can be reduced to an amine under specific conditions, which could enhance its reactivity in biological systems. Additionally, the boronic ester group is pivotal for Suzuki-Miyaura coupling reactions, commonly utilized in the synthesis of biaryl compounds that exhibit biological activity .

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit inhibitory effects on various enzymes. For instance:

CompoundEnzyme TargetIC50 (μM)
This compoundα-glucosidaseNot specified
4-Nitro derivativesMaltase α-glucosidase15.6 - 36 μM
TetrachlorophthalimidesVarious cancer cell lines3 - 58 μM

The compound's structural modifications can significantly impact its inhibitory potency against these enzymes .

Anticancer Activity

In vitro studies have demonstrated that derivatives of this compound can selectively inhibit cancer cell growth while sparing normal cells. For example:

Cell Line% Inhibition
MCF7 (breast cancer)18%
HT29 (colon cancer)36%
A2780 (ovarian cancer)58%

These findings suggest that the compound may possess selective anticancer properties, making it a candidate for further development .

Case Studies

  • Inhibition of PKMYT1 : A study highlighted the role of similar compounds in inhibiting PKMYT1, a protein kinase involved in DNA damage response pathways. The compound demonstrated promising selectivity and potency in inhibiting this target, which is crucial for certain cancer therapies .
  • Biochemical Assays : The compound has been utilized as a probe in biochemical assays to study enzyme mechanisms. Its ability to participate in diverse chemical reactions makes it valuable for investigating complex biochemical pathways .

Q & A

Q. What are the common synthetic routes for 5-Nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline?

The compound is typically synthesized via Miyaura borylation . Starting with 2-amino-5-nitrobenzene bromide or iodide, the reaction employs bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (KOAc) in a polar solvent like DMF at 80–100°C. Post-synthesis purification involves column chromatography, and structural confirmation is achieved via ¹H, ¹³C, and ¹¹B NMR spectroscopy .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Confirms aromatic protons and the tetramethyl dioxaborolane group.
  • ¹¹B NMR : Identifies the boron environment (δ ~30 ppm for boronate esters).
  • IR Spectroscopy : Detects nitro (N-O stretch at ~1520 cm⁻¹) and amine (N-H stretch at ~3400 cm⁻¹) groups.
  • X-ray crystallography (using SHELX software ): Resolves bond lengths and angles in the solid state.
  • Mass spectrometry : Validates molecular weight via ESI-TOF or MALDI .

Q. What are the primary applications of this compound in organic synthesis?

The boronate ester enables Suzuki-Miyaura cross-coupling to construct biaryl motifs, while the nitro group serves as a precursor for reduction to an amine (e.g., using H₂/Pd-C), facilitating further functionalization (e.g., amide coupling). This dual functionality makes it valuable in synthesizing pharmaceuticals and agrochemical intermediates .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group influence reactivity in cross-coupling reactions?

The nitro group deactivates the aryl ring , slowing oxidative addition of the Pd catalyst. However, it stabilizes intermediates by reducing electron density at the boron center. To counteract reduced reactivity, use bulky ligands (e.g., SPhos or XPhos) and elevated temperatures (80–110°C). Monitor reaction progress via HPLC or GC-MS to optimize conditions .

Q. What strategies mitigate low yields in Suzuki reactions involving this compound?

  • Minimize boronate hydrolysis : Use anhydrous solvents (e.g., THF, DMF) and degas with N₂/Ar.
  • Catalyst optimization : Pd(OAc)₂ with XPhos (1–5 mol%) and additives like TBAB enhance turnover.
  • Side reaction suppression : Avoid excess base (e.g., K₂CO₃) to prevent nitro group reduction.
  • Purification : Employ silica gel chromatography with ethyl acetate/hexane gradients to isolate the biaryl product .

Q. How can discrepancies between crystallographic data and computational models be resolved?

Compare experimental X-ray data (refined via SHELX ) with DFT calculations (B3LYP/6-31G* level). Assess crystal packing effects (e.g., hydrogen bonding or π-stacking) using Mercury software. Perform Hirshfeld surface analysis to quantify intermolecular interactions and validate computational models .

Q. What safety precautions are critical when handling this compound?

  • PPE : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use a fume hood to avoid inhalation of boronate dust.
  • Storage : Under argon at –20°C to prevent hydrolysis.
  • Spill management : Neutralize with sodium bicarbonate and dispose via hazardous waste protocols .

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